Fenbendazole amine hydrochloride

Übersicht

Beschreibung

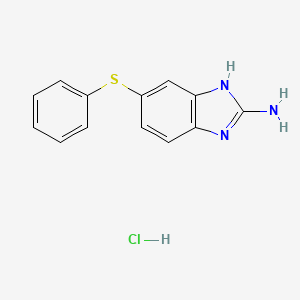

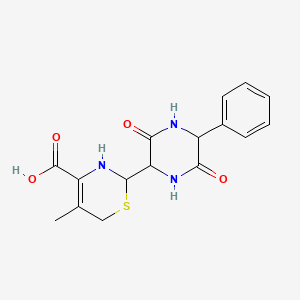

Fenbendazole amine hydrochloride is a compound with the molecular formula C13H12ClN3S . It is also known by other names such as 5-Phenylthio-2-aminobenzimidazole hydrochloride . The molecular weight of this compound is 277.77 g/mol .

Synthesis Analysis

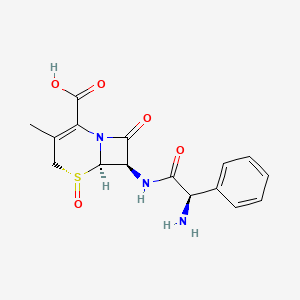

A synthetic method of fenbendazole involves several steps . The process starts with a condensation reaction between 5-chloro-2-nitroaniline and an aqueous solution of thiophenol sodium in a mixed solution of n-propanol and water to obtain 5-thiophenyl-2-nitroaniline . This is then subjected to a reduction reaction under the catalysis of Raney nickel to generate 4-thiophenyl o-phenylenediamine . Finally, a cyclization reaction between 4-thiophenyl o-phenylenediamine and N-(trichloromethyl) methyl carbamate yields fenbendazole .Molecular Structure Analysis

The molecular structure of Fenbendazole amine hydrochloride includes a benzimidazole ring substituted with an amine and a phenylthio group . The IUPAC name for this compound is 6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride .Chemical Reactions Analysis

Fenbendazole, the parent compound of Fenbendazole amine hydrochloride, has been found to interact with β-tubulin, leading to the disruption of microtubule formation . This disruption inhibits the polymerization of tubulin dimers in cells of parasites, causing their death .Physical And Chemical Properties Analysis

Fenbendazole amine hydrochloride has a molecular weight of 277.77 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 277.0440463 g/mol . The topological polar surface area of the compound is 80 Ų .Wissenschaftliche Forschungsanwendungen

-

Cancer Research

- Fenbendazole has been studied for its potential anticancer effects . It acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways .

- In one study, an unexpected antitumorigenic effect of Fenbendazole was observed when combined with supplementary vitamins .

-

Pharmaceutics

- Fenbendazole has been used in the development of novel drug delivery systems . For instance, Soluplus® polymeric micelles have been used to encapsulate Fenbendazole to improve its solubility and bioavailability .

- The micelles released Fenbendazole more gradually than the solution, leading to lower total clearance and volume of distribution and higher area under the curve and plasma concentration .

-

Veterinary Medicine

-

Antiparasitic Agent

-

Lymphoma Research

-

Drug Delivery Systems

- Fenbendazole has been used in the development of novel drug delivery systems .

- For instance, Soluplus® polymeric micelles have been used to encapsulate Fenbendazole to improve its solubility and bioavailability .

- The micelles released Fenbendazole more gradually than the solution, leading to lower total clearance and volume of distribution and higher area under the curve and plasma concentration .

-

Anticancer Drug

- Fenbendazole has been studied for its potential as an anticancer drug . It acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways .

- An unexpected antitumorigenic effect of Fenbendazole was observed when combined with supplementary vitamins .

-

Treatment of Lymphoma

-

Improving Bioavailability

- Fenbendazole has been used in the development of novel drug delivery systems to improve its bioavailability .

- Soluplus® polymeric micelles have been used to encapsulate Fenbendazole. The micelles released Fenbendazole more gradually than the solution, leading to lower total clearance and volume of distribution and higher area under the curve and plasma concentration .

Zukünftige Richtungen

Recent studies have shown that fenbendazole has potential anti-cancer properties . It has been found to affect the bone marrow and the immune system . Moreover, unexpected results in tumor models during facility treatment with fenbendazole have prompted preclinical and clinical studies of the potential roles of benzimidazoles in cancer . These findings suggest that fenbendazole could be repurposed for cancer treatment in the future .

Eigenschaften

IUPAC Name |

6-phenylsulfanyl-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S.ClH/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9;/h1-8H,(H3,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHSPKSYMRODIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbendazole-amine Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

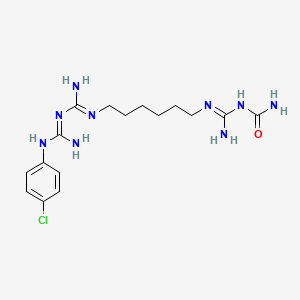

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

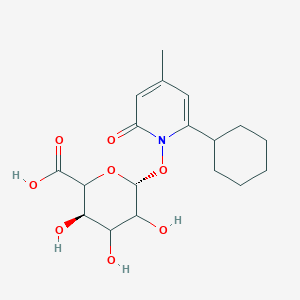

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)